molecular formula C24H23N3O6S B2722991 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105238-64-9

2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Cat. No. B2722991
CAS RN: 1105238-64-9
M. Wt: 481.52
InChI Key: QYUXSOVTPKNINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O6S and its molecular weight is 481.52. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrate significant potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. Their remarkable features suggest their potential as Type II photosensitizers for cancer treatment in PDT, highlighting the compound's relevance in developing novel therapeutic options (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antihypertensive Agents

Research on quinazoline derivatives, including structures related to 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide, has shown promising results as potential diuretic and antihypertensive agents. A study synthesized and evaluated a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives for their pharmacological activities. Among these, certain compounds exhibited potent antihypertensive effects, demonstrating the compound's applicability in addressing cardiovascular diseases (Rahman et al., 2014).

Inhibitors of Enzymatic Activities

The development of sulfonamide derivatives has also been focused on inhibiting specific enzymatic activities associated with diseases. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds have shown potent in vitro inhibitory activities, suggesting their potential in therapeutic interventions for disorders related to abnormal kynurenine pathway activity, such as neurodegenerative diseases (Röver et al., 1997).

Antioxidant and Anticholinesterase Activity

Sulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their antioxidant properties and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting their potential application in treating neurodegenerative diseases such as Alzheimer's (Lolak et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the discovery of potent and selective cyclooxygenase-2 (COX-2) inhibitors. One such compound, JTE-522, demonstrated high selectivity and potency as a COX-2 inhibitor with significant anti-inflammatory properties, indicating its potential for treating conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

properties

IUPAC Name

2,5-dimethoxy-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-15-25-21-11-5-16(26-34(29,30)23-14-19(32-3)10-12-22(23)33-4)13-20(21)24(28)27(15)17-6-8-18(31-2)9-7-17/h5-14,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUXSOVTPKNINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.